

(Z)-3-Chloro-2-pentene CAS number 34238-52-3

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Compound of Interest

Compound Name: (Z)-3-Chloro-2-pentene

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An In-Depth Technical Guide to **(Z)-3-Chloro-2-pentene** CAS Number: 34238-52-3

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **(Z)-3-Chloro-2-pentene**, a halogenated alkene of interest in synthetic organic chemistry. It serves as a valuable model system for studying the reactivity of vinylic halides and as a potential intermediate in more complex molecular syntheses. This guide consolidates available physicochemical data, safety information, and synthetic and reactive methodologies.

Chemical Identity and Properties

(Z)-3-Chloro-2-pentene is a five-carbon alkene with a chlorine atom and an ethyl group on one carbon of the double bond, and a methyl group on the other, with the chloro and methyl groups in a cis or Z configuration.

Table 1: Chemical Identifiers and Basic Properties^{[1][2][3]}

Identifier	Value
IUPAC Name	(Z)-3-chloropent-2-ene
CAS Number	34238-52-3
Molecular Formula	C ₅ H ₉ Cl
Molecular Weight	104.58 g/mol
Canonical SMILES	CCC(=CC)Cl
Isomeric SMILES	CC/C(=C\C)/Cl
InChIKey	VSQKJRIDGSFPSI-HYXAFXHYSA-N

| Synonyms | (Z)-3-chloropent-2-ene, 2-Pentene, 3-chloro-, (Z)- |

Table 2: Physicochemical Properties^[1]

Property	Value	Notes
Boiling Point	103.8 °C	Estimated
Density	0.906 g/mL at 25 °C	
Refractive Index	1.423	
Flash Point	-4 °C	
LogP	2.54	A measure of lipophilicity
Exact Mass	104.0392780	
Hydrogen Bond Donors	0	
Hydrogen Bond Acceptors	0	

| Rotatable Bonds | 1 | |

Spectroscopic and Analytical Data

Detailed experimental spectra for **(Z)-3-Chloro-2-pentene** are not widely published. However, based on its structure and data from analogous compounds, the following characteristics can be predicted.

Table 3: Predicted ^1H and ^{13}C NMR Chemical Shifts (in CDCl_3) Note: These are estimated values based on known substituent effects on alkene chemical shifts. Actual experimental values may vary.

Atom	Predicted ^1H Shift (ppm)	Predicted ^{13}C Shift (ppm)	Multiplicity / Notes
C1-H ₃	~1.70	~15	Doublet (coupled to C2-H)
C2-H	~5.60	~120	Quartet (coupled to C1-H ₃)
C3	N/A	~135	Vinylic carbon bearing Cl
C4-H ₂	~2.50	~30	Quartet (coupled to C5-H ₃)
C5-H ₃	~1.10	~12	Triplet (coupled to C4-H ₂)

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the C=C double bond stretch around $1650\text{--}1670\text{ cm}^{-1}$ and C-Cl stretch in the $600\text{--}800\text{ cm}^{-1}$ region. Peaks corresponding to sp^2 C-H stretch will appear just above 3000 cm^{-1} , while sp^3 C-H stretches will be just below 3000 cm^{-1} .

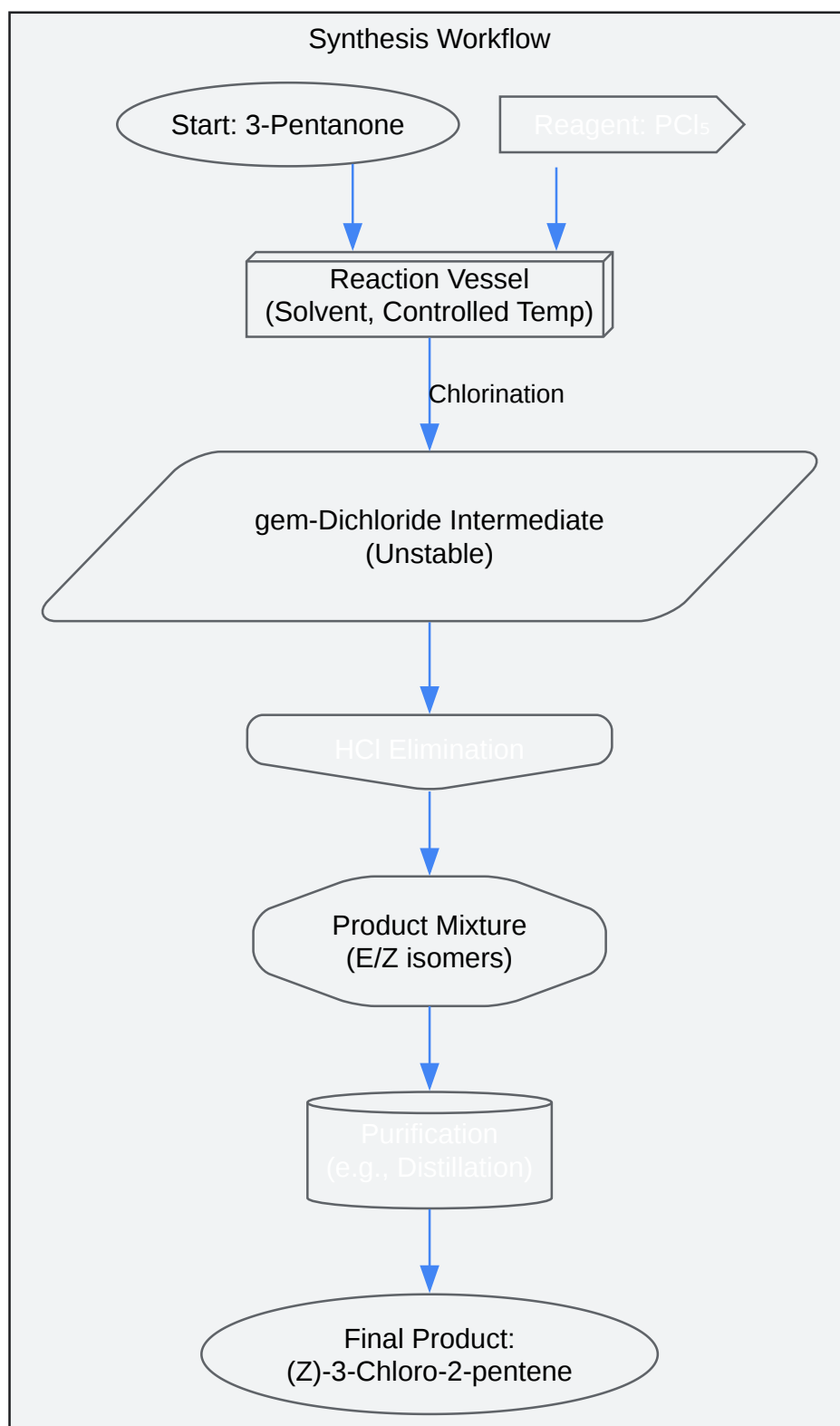
Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M^+) at m/z 104 and a characteristic $\text{M}+2$ peak at m/z 106 with an intensity of approximately one-third of the M^+ peak, which is indicative of the presence of a single chlorine atom.

Synthesis and Reactivity

(Z)-3-Chloro-2-pentene is primarily synthesized from the corresponding ketone. Its reactivity is dominated by the electron-rich double bond and the vinylic chloride functionality.

Synthesis

The most direct synthesis route involves the reaction of 3-pentanone with a chlorinating agent like phosphorus pentachloride (PCl_5). This reaction converts the carbonyl group into a gem-dichloride, which then eliminates HCl . The stereochemistry of the resulting alkene can be influenced by reaction conditions.



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Caption: General workflow for the synthesis of **(Z)-3-Chloro-2-pentene**.

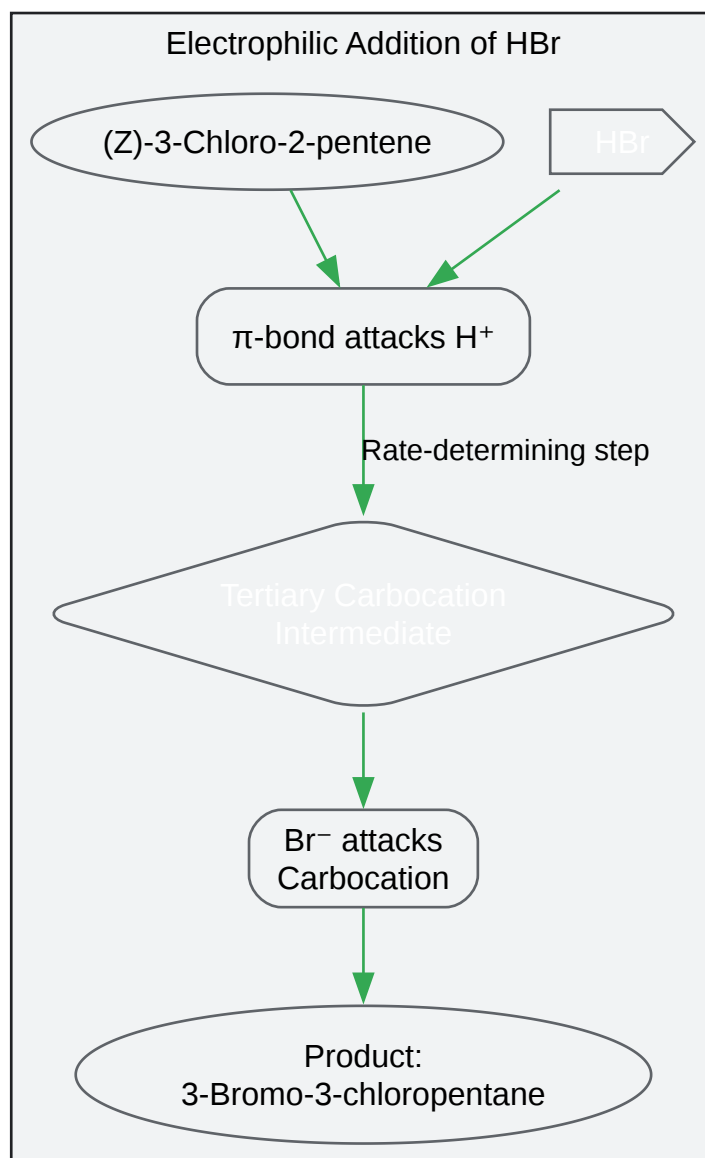
Experimental Protocol: Synthesis (Representative)

Disclaimer: The following is a representative protocol based on the general reaction of ketones with PCl_5 and has not been optimized for this specific substrate.[4]

- **Setup:** A 250 mL three-necked, round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl). The apparatus is flame-dried and maintained under a nitrogen atmosphere.
- **Reagents:** The flask is charged with phosphorus pentachloride (e.g., 0.12 mol) and a dry, non-polar solvent such as carbon tetrachloride (100 mL).
- **Reaction:** The mixture is cooled in an ice bath. 3-Pentanone (e.g., 0.10 mol) is added dropwise from the dropping funnel over 30 minutes with vigorous stirring.
- **Reaction Progression:** After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature and then gently refluxed for 2-3 hours until the evolution of HCl gas ceases.
- **Work-up:** The reaction mixture is cooled and slowly poured onto crushed ice to decompose the excess PCl_5 and phosphorus oxychloride.
- **Extraction:** The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine.
- **Purification:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product is purified by fractional distillation under reduced pressure to separate the (Z) and (E) isomers.

Reactivity

As a vinylic halide, **(Z)-3-Chloro-2-pentene** is a model for studying electrophilic addition reactions. The regioselectivity of the addition is governed by the stability of the intermediate carbocation (Markovnikov's rule).[5]



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Caption: Mechanism of electrophilic addition to **(Z)-3-Chloro-2-pentene**.

Experimental Protocol: Electrophilic Addition (Representative)

Disclaimer: This is a general protocol for the hydrobromination of an alkene.

- Setup: **(Z)-3-Chloro-2-pentene** (e.g., 10 mmol) is dissolved in a suitable solvent like dichloromethane or acetic acid in a round-bottom flask.

- **Reaction:** The solution is cooled to 0 °C. A solution of HBr in acetic acid (e.g., 33 wt. %, 1.1 equivalents) is added dropwise with stirring.
- **Reaction Progression:** The reaction is monitored by thin-layer chromatography (TLC). It is typically complete within 1-2 hours at 0 °C to room temperature.
- **Work-up:** The reaction mixture is diluted with water and extracted with diethyl ether.
- **Purification:** The organic layer is washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography if necessary.

Applications in Research and Drug Development

While specific applications of **(Z)-3-Chloro-2-pentene** in the synthesis of marketed drugs are not widely documented, chloroalkenes are a recognized class of important synthetic intermediates.^[6] They are utilized in:

- **Cross-Coupling Reactions:** The vinylic chloride can participate in metal-catalyzed reactions (e.g., Suzuki, Heck, Stille couplings) to form new carbon-carbon bonds, enabling the construction of complex molecular scaffolds.
- **Peptidomimetics:** Chloroalkene dipeptide isosteres have been synthesized and incorporated into peptide-like molecules to enhance stability and biological activity.^[6]
- **Mechanistic Studies:** Due to its defined stereochemistry, this compound is an excellent substrate for studying the mechanisms of vinylic substitution and elimination reactions, providing insights into reaction kinetics and intermediates.

Its utility is primarily as a research chemical and a building block for more complex syntheses rather than as a direct therapeutic agent.

Safety and Handling

(Z)-3-Chloro-2-pentene is a hazardous chemical and must be handled with appropriate safety precautions.

Table 4: GHS Hazard and Safety Information[1][3]

Category	Information
Pictograms	Danger
GHS Hazard Statements	H225: Highly flammable liquid and vapor.H302: Harmful if swallowed.

| Precautionary Statements| P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.P233: Keep container tightly closed.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P317: IF SWALLOWED: Get medical help.P403+P235: Store in a well-ventilated place. Keep cool. |

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from ignition sources. Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

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